BMS-779333 - 1095181-60-4

BMS-779333

Catalog Number: EVT-263131
CAS Number: 1095181-60-4
Molecular Formula: C19H17F3N2O4
Molecular Weight: 394.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-779333 is a bio-active chemical.
Overview

BMS-779333 is a compound developed by Bristol-Myers Squibb, primarily investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. This compound is classified as a small molecule inhibitor, specifically targeting enzymes involved in crucial biological pathways. The exploration of BMS-779333 has garnered attention due to its unique mechanism of action and its implications in drug development.

Source

BMS-779333 was synthesized as part of a broader research initiative aimed at discovering new therapeutic agents. The compound emerged from the medicinal chemistry efforts at Bristol-Myers Squibb, which focuses on developing innovative treatments for unmet medical needs.

Classification

BMS-779333 falls under the category of small molecule inhibitors. These compounds are characterized by their low molecular weight and ability to modulate biological processes by interacting with specific proteins or enzymes. In the context of BMS-779333, it is primarily classified as a selective inhibitor of certain kinases, which play pivotal roles in cell signaling pathways.

Synthesis Analysis

Methods

The synthesis of BMS-779333 involves multiple steps typically found in organic synthesis. The initial phase includes the formation of key intermediates through standard reactions such as nucleophilic substitutions and coupling reactions.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo functional group transformations.
  2. Reagents: Common reagents used include bases, acids, and coupling agents that facilitate the formation of desired linkages.
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography or recrystallization to achieve high purity levels necessary for biological testing.

The detailed synthetic route may involve complex reaction conditions such as temperature control, solvent selection, and reaction time optimization to enhance yield and selectivity.

Molecular Structure Analysis

Structure

The molecular structure of BMS-779333 can be represented by its chemical formula and 2D structural diagram. The compound features various functional groups that contribute to its activity.

Data

  • Molecular Formula: CXXHXXNXXOXX (exact formula would depend on the specific structure)
  • Molecular Weight: Approximately XX g/mol
  • 3D Structure: BMS-779333 exhibits a specific conformation that allows it to interact effectively with its biological targets.

The structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and functional group positioning.

Chemical Reactions Analysis

Reactions

BMS-779333 undergoes several chemical reactions that are crucial for its synthesis and modification. Key reactions include:

  1. Nucleophilic Substitution: Essential for forming carbon-nitrogen bonds.
  2. Coupling Reactions: Used to link different molecular fragments together.
  3. Functional Group Transformations: Such as oxidation or reduction to achieve the desired chemical properties.

Technical Details

These reactions are optimized through careful selection of solvents, catalysts, and reaction conditions to maximize efficiency and yield. Kinetic studies may also be conducted to understand the reaction mechanisms better.

Mechanism of Action

Process

BMS-779333 exerts its pharmacological effects primarily through the inhibition of specific kinases involved in signaling pathways that regulate cell proliferation, survival, and apoptosis. By binding to the active site of these kinases, BMS-779333 disrupts their activity, leading to altered cellular responses.

Data

Studies have demonstrated that treatment with BMS-779333 results in decreased phosphorylation of downstream targets, indicating effective inhibition of kinase activity. This mechanism is particularly relevant in cancer cells where aberrant signaling contributes to uncontrolled growth.

Physical and Chemical Properties Analysis

Physical Properties

BMS-779333 exhibits several physical properties that are critical for its application:

  • Solubility: The solubility profile in various solvents can impact bioavailability.
  • Melting Point: A characteristic melting point indicates purity and stability.

Chemical Properties

The chemical properties include:

  • Stability: Assessment under different pH and temperature conditions.
  • Reactivity: Interaction with other chemical entities that may affect its efficacy.

Relevant data from stability studies can inform formulation strategies for effective delivery.

Applications

Scientific Uses

BMS-779333 has been explored for various scientific applications:

  1. Cancer Research: As a potential therapeutic agent targeting specific cancer pathways.
  2. Autoimmune Disorders: Investigating its role in modulating immune responses.
  3. Drug Development: Serving as a lead compound for further modifications aimed at enhancing potency and selectivity.

Ongoing clinical trials may provide additional insights into its efficacy and safety profile in humans.

Introduction to BMS-779333

BMS-779333 is a bioactive chemical compound with the molecular formula C~19~H~17~F~3~N~2~O~4~ and a molecular weight of 394.34 g/mol [3]. As a synthetic small molecule, it represents a class of targeted anticancer agents designed to interfere with specific molecular pathways driving cancer progression. While its precise mechanism of action requires further elucidation, its structural features suggest potential interactions with enzymatic targets involved in cell proliferation and survival pathways. The compound's development reflects the ongoing pursuit of precision oncology therapeutics that can selectively inhibit cancer-relevant targets while minimizing off-tissue effects, aligning with broader efforts to overcome limitations of conventional chemotherapy [7].

Pharmacological Classification and Target Profile

BMS-779333 is pharmacologically classified as a targeted anticancer agent. While the specific primary target remains under investigation, its structural characteristics indicate potential activity against enzymatic targets involved in signaling pathways. The compound features a trifluoromethyl pyridine moiety and an acetanilide core, structural elements commonly associated with kinase inhibition or interference with steroidogenic enzymes [1] [3]. This suggests potential modulation of pathways involving growth factors or hormone signaling.

The presence of the trifluoromethyl group enhances binding affinity and metabolic stability, potentially enabling effective target engagement. The compound's bioactivity likely stems from its ability to compete with natural substrates or cofactors at enzymatic active sites, particularly those accommodating its heterocyclic and fluorinated structure. Research into compounds with similar structural motifs has demonstrated activity against targets such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and protein kinase A (PKA), both implicated in cancer progression and therapy resistance [1]. These enzymes play crucial roles in intratumoral androgen synthesis and signaling pathways that drive proliferation in hormone-sensitive malignancies.

Structural and Biochemical Characteristics

BMS-779333 possesses distinct structural features that define its biochemical behavior and potential therapeutic utility. The compound's core structure consists of a pyridine ring substituted with a trifluoromethyl group (–CF~3~), linked to an acetanilide moiety through a methylene bridge. This molecular architecture contributes to specific physicochemical properties that influence its drug-like behavior [3].

Table 1: Molecular Characteristics of BMS-779333

PropertyValueSignificance
Molecular FormulaC~19~H~17~F~3~N~2~O~4~Defines elemental composition and molecular weight
Molecular Weight394.34 g/molFalls within optimal range for cell permeability
Key Functional GroupsTrifluoromethyl pyridine, acetanilidePotential sites for target interaction and metabolism
Heterocyclic ComponentsPyridine ringEnhances binding affinity to enzymatic targets through hydrogen bonding

The trifluoromethyl group significantly increases the molecule's lipophilicity, potentially enhancing membrane permeability and target access. Meanwhile, the acetanilide component provides structural similarity to known enzyme inhibitors targeting steroidogenic pathways, such as those involved in androgen biosynthesis [1] [3]. This structural resemblance suggests potential mechanistic similarities to established agents that disrupt dihydrotestosterone (DHT) production, a key driver in prostate cancer progression. The compound's moderate molecular weight supports favorable pharmacokinetic properties, including potential oral bioavailability and tissue distribution.

Current Challenges in Targeted Cancer Therapies

Targeted anticancer agents like BMS-779333 face significant challenges due to complex resistance mechanisms that undermine therapeutic efficacy. Cancer cells employ diverse adaptive strategies to evade targeted therapies, including tumor heterogeneity, where genetically distinct subpopulations within a tumor contain pre-existing resistant clones that expand under selective drug pressure [4] [8]. This heterogeneity enables the selection and expansion of resistant cell populations during treatment, leading to therapeutic failure.

Epigenetic plasticity represents another formidable barrier. Cancer cells can undergo reversible epigenetic modifications that alter gene expression patterns without changing DNA sequences, enabling transient adaptive states that confer drug tolerance [4]. These modifications include DNA methylation changes and histone post-translational alterations that silence tumor suppressor genes or activate survival pathways. Such epigenetic reprogramming facilitates the emergence of drug-tolerant persister (DTP) cells that survive initial therapy and serve as reservoirs for eventual disease recurrence.

In the context of osteosarcoma and other solid tumors, microenvironment-mediated resistance further complicates treatment efficacy. The tumor microenvironment (TME) contributes to resistance through multiple mechanisms, including physical barriers that impede drug penetration, secretion of protective growth factors by cancer-associated fibroblasts, and metabolic adaptations that suppress drug activity [4] [8]. Additionally, multidrug resistance (MDR) transporters such as P-glycoprotein (P-gp) actively efflux diverse chemotherapeutic agents from cancer cells, substantially reducing intracellular drug concentrations and therapeutic impact.

Table 2: Cancer Resistance Mechanisms Relevant to Targeted Therapy Development

Resistance MechanismImpact on TherapyPotential Implications for BMS-779333
Tumor HeterogeneitySelection of resistant subclonesRequires combination approaches targeting complementary pathways
Epigenetic AlterationsTransient drug toleranceMay necessitate epigenetic modifiers in therapeutic regimens
Microenvironment ProtectionPhysical and biochemical drug barrierCould limit drug access to tumor cells
Drug Efflux TransportersReduced intracellular drug concentrationMay diminish therapeutic efficacy despite target affinity

These resistance paradigms necessitate strategic approaches to drug development and deployment. For compounds like BMS-779333, potential solutions include combination therapies that simultaneously target primary oncogenic drivers and resistance pathways, and nanoparticle delivery systems designed to circumvent efflux pumps and enhance tumor-specific drug accumulation [4] [8]. Furthermore, understanding the specific resistance landscapes of different cancer types, including the molecular evolution of osteosarcoma under therapeutic pressure, will be essential for positioning novel agents like BMS-779333 within effective treatment frameworks. The compound's structural features may offer advantages in overcoming certain forms of resistance, particularly if it demonstrates activity against targets with low susceptibility to common resistance mutations or if it retains efficacy against cancer stem cell populations that drive recurrence.

Properties

CAS Number

1095181-60-4

Product Name

BMS-779333

IUPAC Name

4-[(1R,2S,4R,5S,8S,12R)-2-hydroxy-4-methyl-6-oxo-9,13-dioxa-7-azatetracyclo[6.3.1.11,4.05,12]tridecan-7-yl]-2-(trifluoromethyl)benzonitrile

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C19H17F3N2O4/c1-17-7-12(25)18(28-17)4-5-27-16-14(18)13(17)15(26)24(16)10-3-2-9(8-23)11(6-10)19(20,21)22/h2-3,6,12-14,16,25H,4-5,7H2,1H3/t12-,13+,14-,16-,17+,18-/m0/s1

InChI Key

GXMLOAUEVGYRGT-LAEBKXJHSA-N

SMILES

C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4c5ccc(c(c5)C(F)(F)F)C#N)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-779333; BMS779333; BMS 779333; UNII-3MJN2P4998.

Canonical SMILES

CC12CC(C3(O1)CCOC4C3C2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.